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Compound of Interest

Compound Name: 2-Bromo-3-octylthiophene

Cat. No.: B129903 Get Quote

An In-Depth Comparative Guide to the Characterization of 2-Bromo-3-octylthiophene

For researchers and professionals in drug development and materials science, the precise

characterization of chemical intermediates is paramount. 2-Bromo-3-octylthiophene is a key

building block in the synthesis of advanced organic materials, particularly conductive polymers

like poly(3-alkylthiophenes) (P3ATs), which are integral to the development of organic

electronics such as organic photovoltaics (OPVs) and field-effect transistors.[1] The purity and

structural integrity of this monomer directly influence the properties and performance of the

resulting polymers.

This guide provides a comprehensive, cross-validated characterization of 2-Bromo-3-
octylthiophene. It is designed to offer a practical and scientifically rigorous framework for its

analysis, comparing its spectral properties with those of its non-brominated counterpart, 3-

octylthiophene. This comparative approach underscores the influence of the bromine

substituent on the molecule's spectroscopic signature.

Chemical Structure and Physicochemical Properties
2-Bromo-3-octylthiophene possesses a thiophene ring substituted with a bromine atom at the

2-position and an octyl chain at the 3-position. This structure is foundational to its role as a

monomer in polymerization reactions.

Caption: Chemical structure of 2-Bromo-3-octylthiophene.
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A summary of its key physicochemical properties is presented below:

Property Value Source

Molecular Formula C₁₂H₁₉BrS [2][3]

Molecular Weight 275.25 g/mol [2][3]

CAS Number 145543-83-5 [2][3]

Appearance Liquid [2]

Density 1.206 g/mL at 25 °C [2]

Refractive Index n20/D 1.521 [2]

Boiling Point 123 °C at 1.1 mmHg [4]

Flash Point >110 °C [2]

Spectroscopic Characterization Workflow
A multi-technique approach is essential for the unambiguous structural elucidation and purity

assessment of 2-Bromo-3-octylthiophene. The workflow below illustrates the logical

sequence of analysis.
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Caption: Workflow for the spectroscopic characterization of 2-Bromo-3-octylthiophene.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for determining the detailed molecular

structure of organic compounds.

Experimental Protocol: ¹H and ¹³C NMR
Sample Preparation: Dissolve approximately 10-20 mg of 2-Bromo-3-octylthiophene in 0.5-

0.7 mL of deuterated chloroform (CDCl₃). Add tetramethylsilane (TMS) as an internal

standard (0 ppm).

¹H NMR Acquisition: Acquire the spectrum on a 300 or 400 MHz spectrometer at room

temperature. Use a sufficient number of scans to achieve a good signal-to-noise ratio, a

pulse angle of 30-45 degrees, and a relaxation delay of 1-2 seconds.[5]

¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence to

obtain single lines for each unique carbon atom.[5]

Predicted ¹H NMR Data for 2-Bromo-3-octylthiophene
Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~7.15 d 1H
Thiophene-H (position

5)

~6.85 d 1H
Thiophene-H (position

4)

~2.60 t 2H α-CH₂

~1.60 quint 2H β-CH₂

~1.30 m 10H -(CH₂)₅-

~0.90 t 3H -CH₃

d = doublet, t = triplet, quint = quintet, m = multiplet
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Predicted ¹³C NMR Data for 2-Bromo-3-octylthiophene
Predicted Chemical Shift (δ) ppm Assignment

~140 C-Octyl

~130 C-H (position 5)

~128 C-H (position 4)

~112 C-Br

~31.9 -(CH₂)₆-CH₂-

~30.5 α-CH₂

~29.3 β-CH₂

~29.2 -(CH₂)₂-

~22.7 -CH₂-CH₃

~14.1 -CH₃

Note: These are predicted values based on known chemical shifts of similar compounds and

substituent effects.[5] Experimental verification is recommended.

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.

Experimental Protocol: FT-IR
Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.

Sample Preparation: Place a small drop of the neat liquid sample between two potassium

bromide (KBr) or sodium chloride (NaCl) salt plates to form a thin film.[5]

Data Acquisition: Record the spectrum in the range of 4000-400 cm⁻¹. A background

spectrum of the clean salt plates should be recorded first and automatically subtracted from

the sample spectrum.[5]
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Predicted IR Absorption Bands for 2-Bromo-3-
octylthiophene

Wavenumber (cm⁻¹) Intensity Assignment

~3100 Weak
C-H stretching (aromatic,

thiophene)

2955-2855 Medium-Strong
C-H stretching (aliphatic, octyl

group)[6]

~1465 Medium C-H bending (aliphatic, CH₂)

~1378 Medium C-H bending (aliphatic, CH₃)

~840 Strong
C-H out-of-plane bending

(thiophene ring)

~725 Medium C-H rocking (alkyl chain)

~690 Medium C-S stretching (thiophene ring)

~550 Medium C-Br stretching

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule.

Experimental Protocol: GC-MS
Instrumentation: Use a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).

Sample Preparation: Prepare a dilute solution of the sample in a volatile organic solvent

such as dichloromethane or ethyl acetate.

Data Acquisition: Inject the sample into the GC. The separated components will then be

ionized (typically by electron impact, EI) and analyzed by the mass spectrometer.
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Predicted Mass Spectrum Data for 2-Bromo-3-
octylthiophene

m/z Interpretation

274/276

Molecular ion (M⁺) peak, showing the

characteristic ~1:1 isotopic pattern of bromine

(⁷⁹Br and ⁸¹Br)[3]

195 [M - Br]⁺

163/165 [M - C₈H₁₇]⁺

Comparative Analysis: 2-Bromo-3-octylthiophene
vs. 3-Octylthiophene
To understand the influence of the bromine substituent, a comparison with 3-octylthiophene is

instructive.
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Feature
2-Bromo-3-
octylthiophene

3-Octylthiophene
Rationale for
Difference

Molecular Weight 275.25 g/mol [2] 196.35 g/mol
Addition of a bromine

atom.

¹H NMR (Thiophene

H's)

Two doublets (~7.15,

~6.85 ppm)

Three distinct signals

for the thiophene

protons.

The bromine atom

significantly influences

the electronic

environment, causing

shifts in the proton

signals.

¹³C NMR (C-Br)
Signal around 112

ppm
Absent

Presence of the C-Br

bond.

IR (C-Br stretch) Present (~550 cm⁻¹) Absent
Presence of the C-Br

bond.

MS (M⁺)
Isotopic pattern at m/z

274/276

Single M⁺ peak at m/z

196

The isotopic signature

of bromine is a key

diagnostic feature.

Conclusion
The comprehensive characterization of 2-Bromo-3-octylthiophene through NMR, IR, and

Mass Spectrometry provides a robust validation of its structure and purity. The predicted data,

cross-referenced with similar compounds, offers a reliable baseline for researchers. The

comparative analysis with 3-octylthiophene highlights the distinct spectroscopic markers

introduced by the bromine substituent, which are crucial for confirming the success of

bromination reactions and for the quality control of this important monomer in the field of

organic electronics.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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